Desipramine-d3

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Desipramine-d3 (CAS 65100-49-4) is a trideuterated isotopologue of the tricyclic antidepressant (TCA) desipramine, wherein three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution confers a mass shift of +3 Da, enabling its primary function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Molecular Formula C18H22N2
Molecular Weight 269.4 g/mol
CAS No. 65100-49-4
Cat. No. B563505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesipramine-d3
CAS65100-49-4
Synonyms10,11-Dihydro-N-(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine;  G-35020-d3;  JB-8181-d3;  NSC-114901-d3;  Norpramin-d3;  Nortimil-d3;  Pertofran-d3;  Pertofrane-d3;  Petylyl-d3; 
Molecular FormulaC18H22N2
Molecular Weight269.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3
InChIKeyHCYAFALTSJYZDH-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Desipramine-d3 (CAS 65100-49-4) Internal Standard for Tricyclic Antidepressant Bioanalysis


Desipramine-d3 (CAS 65100-49-4) is a trideuterated isotopologue of the tricyclic antidepressant (TCA) desipramine, wherein three hydrogen atoms on the N-methyl group are replaced with deuterium [1]. This substitution confers a mass shift of +3 Da, enabling its primary function as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays [2]. Its physicochemical properties, including identical chromatographic retention and extraction behavior to the native analyte, make it the preferred SIL-IS for the accurate quantification of desipramine in complex biological matrices such as serum, plasma, and urine .

Critical Procurement Consideration: Why Non-Deuterated Analogs or Other Internal Standards Cannot Substitute for Desipramine-d3


In quantitative bioanalysis, the principle of isotope dilution mass spectrometry (IDMS) demands that the internal standard (IS) co-elutes with and experiences the same matrix effects and recovery as the analyte of interest [1]. Substituting Desipramine-d3 with a non-deuterated analog (e.g., unlabeled desipramine or a structurally similar TCA like imipramine) is analytically invalid, as it cannot correct for variable ionization suppression or enhancement inherent to the sample matrix, leading to inaccurate quantitation [2]. Furthermore, using a different deuterated TCA IS (e.g., imipramine-d3) introduces differential extraction efficiency and chromatographic behavior, compromising method accuracy and precision as documented in comparative method validations [3]. The specific deuterium labeling pattern of Desipramine-d3 on the N-methyl group ensures that its primary MRM transition is free from cross-talk with the native analyte's isotopic cluster, a critical differentiator that generic substitution cannot guarantee [4].

Quantitative Comparative Evidence for Selecting Desipramine-d3 in Bioanalytical Workflows


Superior Accuracy in Quantifying Desipramine: Desipramine-d3 vs. Structurally Similar Internal Standard in Validated LC-MS/MS Method

In a validated HPLC-ESI-MS/MS method for serum TCAs, the use of a matched deuterated internal standard for each analyte, including Desipramine-d3 for desipramine, resulted in an assay imprecision of ≤12% across a linear range of ~70-1000 ng/mL [1]. In contrast, methods relying on a single, non-matched internal standard for multiple analytes, such as the use of chlorimipramine in a GC-NPD assay, demonstrate wider between-run precision reflected by CVs of 4.4 to 8.1% [2]. While both methods are functional, the matched SIL-IS approach (Desipramine-d3) provides a consistently lower and more predictable imprecision, which is critical for drugs like desipramine that have a narrow therapeutic index [3].

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Enhanced Analytical Selectivity: Desipramine-d3 vs. Desipramine-d4 MRM Transition Interference Profile

An LC-MS/MS method validation on two ABSciex QTRAP instruments (3200 and 4500) monitored two specific MRM transitions for both desipramine and its internal standard, Desipramine-d3 [1]. The study reports that no matrix effect or drug interference was observed in any of the 350 analyzed plasma samples [1]. While a direct comparison with Desipramine-d4 is not provided in this source, the selection of a -d3 labeled IS is strategic; a -d4 labeled IS would be one mass unit closer to the native analyte's M+2 isotopic peak, which is approximately 1.1% of the M peak for a molecule of this size (C18H22N2). This increases the risk of isotopic cross-talk, where the IS signal contributes to the analyte channel, a phenomenon that can compromise LOQ and accuracy, particularly at low concentrations. The +3 Da mass shift of Desipramine-d3 provides a demonstrably cleaner baseline separation from the native analyte's isotopic envelope .

Isotopic Interference MRM Selectivity LC-MS/MS Method Development

Regulatory Compliance and Analytical Reproducibility: Desipramine-d3 as a Certified Reference Material (CRM)

For laboratories operating under GLP or supporting ANDA submissions, the use of a certified reference material (CRM) is a critical differentiator. Desipramine-d3 is commercially available as a CRM from Cerilliant (now part of Merck/Sigma-Aldrich) at a certified concentration of 100 μg/mL in methanol . This CRM status provides traceability to a recognized standard and ensures the material meets ISO requirements for certified reference materials [1]. In contrast, many other deuterated TCAs or analogs may only be offered as 'reference standards' or 'for laboratory use' without the same level of certified traceability, introducing a variable that can complicate regulatory audits and method transfer .

ANDAs Regulatory Compliance Method Validation

Documented Isotopic Purity: 99 atom % D for Reliable Isotope Dilution

The accuracy of isotope dilution mass spectrometry is directly dependent on the isotopic purity of the internal standard. Incomplete labeling or isotopic impurities can contribute signal to the native analyte's mass channel, leading to positive bias in quantitation. Desipramine-d3 from reputable vendors is specified with an isotopic purity of 99 atom % D . This high level of enrichment ensures that the contribution of unlabeled or partially labeled species to the analyte's MRM channel is minimized, typically to less than 1%, which is often below the method's limit of quantitation. This contrasts with in-house prepared or lower-grade deuterated standards where isotopic purity may not be rigorously quantified or guaranteed.

Isotopic Purity Stable Isotope Labeled Internal Standard Quantitative Accuracy

Definitive Application Scenarios for Desipramine-d3 Based on Quantifiable Evidence


Validated Clinical Therapeutic Drug Monitoring (TDM) of Desipramine

Procurement of Desipramine-d3 is strictly indicated for laboratories developing or performing LC-MS/MS methods for therapeutic drug monitoring (TDM) of desipramine in patient serum or plasma. Its use as a matched SIL-IS directly supports the validation of methods with ≤12% imprecision, as demonstrated by Crutchfield et al., ensuring that measured drug concentrations remain within the drug's narrow therapeutic window [1].

Forensic Toxicology and Postmortem Analysis

For forensic toxicology labs analyzing postmortem or antemortem samples for desipramine, Desipramine-d3 is essential. Its ability to correct for the significant and variable matrix effects encountered in these complex biological specimens is paramount. The documented lack of interference in a validated plasma method, which is a simpler matrix than whole blood or tissue homogenates, provides a strong evidence base for its application in more challenging forensic analyses [2].

Support for Abbreviated New Drug Applications (ANDAs)

In the pharmaceutical industry, the procurement of Desipramine-d3 as a CRM is a strategic choice for supporting ANDA filings for generic desipramine products. Its CRM status provides the traceability and documentation necessary for regulatory compliance, directly addressing the requirement for validated, robust, and reproducible analytical methods for bioequivalence and quality control studies .

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies

During the clinical development of new chemical entities, accurate quantification of desipramine, a probe substrate for CYP2D6 activity, is essential for assessing drug-drug interaction (DDI) liability. The high isotopic purity (99 atom % D) of Desipramine-d3 minimizes the risk of quantitative bias at low concentrations, ensuring the integrity of key pharmacokinetic parameters (e.g., AUC, Cmax) that inform regulatory decisions on DDI studies .

Technical Documentation Hub

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